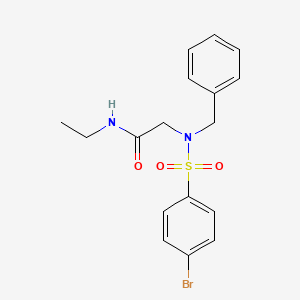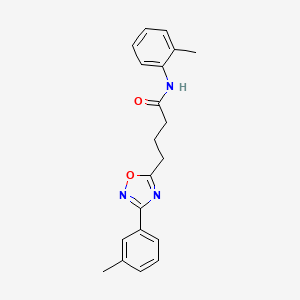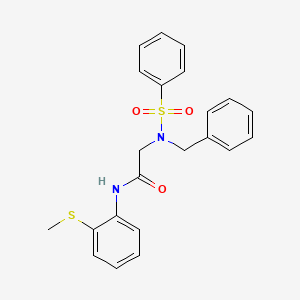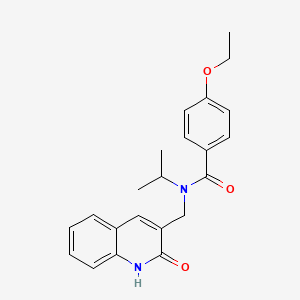
2-(N-benzyl-4-bromophenylsulfonamido)-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-benzyl-4-bromophenylsulfonamido)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as BZAET and has been studied extensively for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of BZAET is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in inflammation and cancer. BZAET has been shown to inhibit the activation of NF-κB, leading to a reduction in pro-inflammatory cytokine production and cancer cell proliferation.
Biochemical and Physiological Effects:
BZAET has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BZAET inhibits the production of pro-inflammatory cytokines, including TNF-α and IL-6. Additionally, BZAET has been shown to induce apoptosis in cancer cells by activating caspases. In vivo studies have shown that BZAET reduces inflammation in animal models of arthritis and inhibits tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BZAET is its high purity and yield, making it suitable for scientific research. Additionally, BZAET has been extensively studied, and its mechanism of action is well understood. However, one limitation of BZAET is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of BZAET. One area of research is the development of more soluble analogs of BZAET that can be administered in vivo. Additionally, further studies are needed to fully understand the mechanism of action of BZAET and its potential as a therapeutic agent for cancer and inflammatory diseases. Finally, the development of novel drug delivery systems for BZAET could enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, BZAET is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the treatment of a variety of diseases. The synthesis of BZAET has been optimized to produce high yields and purity, making it suitable for scientific research. Further studies are needed to fully understand the mechanism of action of BZAET and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of BZAET involves the reaction of 4-bromo-N-benzylbenzenesulfonamide with N-ethylacetamide in the presence of a base. This reaction results in the formation of BZAET as a white solid with a melting point of 146-148°C. The synthesis of BZAET has been optimized to produce high yields and purity, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
BZAET has been extensively studied for its anti-inflammatory and anti-cancer properties. Inflammation is a critical component of many diseases, including cancer, and BZAET has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, BZAET has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-2-19-17(21)13-20(12-14-6-4-3-5-7-14)24(22,23)16-10-8-15(18)9-11-16/h3-11H,2,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHPZEJNOFWSID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzyl4-bromobenzenesulfonamido)-N-ethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














